Belumosudil (CAS: 911417-87-3), also known as KD025 or SLx-2119, is a highly selective, orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). Unlike legacy pan-ROCK inhibitors that target both ROCK1 and ROCK2 isoforms, Belumosudil is specifically procured for its ability to isolate ROCK2-mediated signaling pathways. In preclinical and clinical research, it is primarily utilized to modulate immune responses—specifically by downregulating pro-inflammatory Th17 cells and upregulating regulatory T cells (Tregs)—and to attenuate fibrotic processes without inducing the systemic cardiovascular toxicities associated with ROCK1 blockade[1].
Generic substitution with classic pan-ROCK inhibitors, such as Fasudil or Y-27632, frequently compromises experimental integrity in in vivo and specialized in vitro models. Because ROCK1 regulates vascular smooth muscle contraction, the use of pan-ROCK inhibitors inherently triggers profound systemic vasodilation and hypotension, confounding readouts in systemic sclerosis, graft-versus-host disease (cGVHD), and cardiovascular models. Furthermore, Fasudil and Y-27632 lack Belumosudil’s secondary binding affinity for Casein Kinase 2 (CK2α), rendering them ineffective in specific metabolic assays, such as those measuring protection against glucolipotoxicity or suppression of adipogenesis [1].
Belumosudil exhibits extreme selectivity for the ROCK2 isoform over ROCK1, a critical differentiator for isolating immune and fibrotic pathways. Enzymatic assays demonstrate that Belumosudil inhibits ROCK2 with an IC50 of approximately 105 nM, while its IC50 for ROCK1 is 24 µM. This yields a >200-fold selectivity ratio. In contrast, legacy benchmarks like Fasudil and Y-27632 show roughly 1-fold selectivity, inhibiting both isoforms equally.
| Evidence Dimension | Kinase inhibitory concentration (IC50) |
| Target Compound Data | ROCK2 IC50 = 105 nM; ROCK1 IC50 = 24 µM (>200-fold selectivity) |
| Comparator Or Baseline | Fasudil / Y-27632 (ROCK2/ROCK1 selectivity ratio ≈ 1:1) |
| Quantified Difference | >200-fold higher selectivity for ROCK2 over ROCK1 |
| Conditions | In vitro recombinant kinase activity assays |
Enables researchers to target ROCK2-driven immune and fibrotic mechanisms without triggering ROCK1-mediated systemic hypotension.
In neurovascular models, selective ROCK2 inhibition by Belumosudil provides superior protection of the blood-brain barrier (BBB) compared to pan-ROCK inhibition. In an in vitro human BBB model subjected to tissue-type plasminogen activator (rt-PA) and plasmin attack, Belumosudil reduced permeability changes by 79% at 6 hours. Conversely, treatment with the non-selective inhibitor Fasudil resulted in a non-significant 38.3% reduction, failing to adequately preserve barrier integrity under identical stroke-like conditions [1].
| Evidence Dimension | Reduction in rt-PA-mediated BBB permeability |
| Target Compound Data | 79% reduction in permeability |
| Comparator Or Baseline | Fasudil (38.3% reduction, non-significant) |
| Quantified Difference | 40.7% greater preservation of BBB integrity |
| Conditions | In vitro human BBB model under stroke-like conditions (rt-PA attack, 6 hours) |
Justifies the procurement of Belumosudil over Fasudil for neuroprotective and ischemic stroke models requiring robust BBB preservation.
Beyond ROCK2, Belumosudil possesses secondary activity against Casein Kinase 2 (CK2α), which is essential for certain metabolic phenotypes. Binding assays reveal that Belumosudil targets CK2α with a Kd of 128 nM. This dual ROCK2/CK2α profile allows Belumosudil to suppress adipocyte differentiation and protect against glucolipotoxicity in pancreatic β-cells. Fasudil, which has no interaction with CK2α, fails to exhibit these anti-adipogenic and protective metabolic effects [1].
| Evidence Dimension | Kinase binding affinity (Kd) and adipogenic suppression |
| Target Compound Data | CK2α Kd = 128 nM (suppresses adipogenesis) |
| Comparator Or Baseline | Fasudil (No CK2α interaction; fails to suppress adipogenesis) |
| Quantified Difference | Exclusive CK2α binding affinity (128 nM vs. no binding) |
| Conditions | KINOMEscan profiling and 3T3-L1 preadipocyte differentiation assays |
Makes Belumosudil the mandatory choice for metabolic studies where CK2α-driven suppression of adipogenesis or lipotoxicity is required.
Due to its >200-fold selectivity for ROCK2 over ROCK1, Belumosudil is the preferred agent for in vivo models of chronic graft-versus-host disease (cGVHD) and systemic sclerosis, as it modulates Th17/Treg balances without causing the systemic hypotension seen with pan-ROCK inhibitors [1].
Belumosudil's quantified ability to attenuate rt-PA-induced BBB permeation makes it the optimal compound for stroke models and neurovascular research, outperforming legacy tools like Fasudil in maintaining barrier integrity under stress [2].
Leveraging its unique secondary inhibition of CK2α, Belumosudil is uniquely suited for specialized metabolic assays evaluating β-cell survival under glucolipotoxic conditions and the suppression of adipocyte differentiation, where standard ROCK inhibitors fail[3].